Cas no 38749-81-4 (3-Bromo-2-ethylpyridine)

3-Bromo-2-ethylpyridine 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-2-ethylpyridine
- PYRIDINE, 3-BROMO-2-ETHYL-
- AK128590
- ethylpyridine bromide
- 5014AB
- FCH1177961
- AB68544
- TRA0045682
- CM10670
- SY029944
- ST2404931
- AX8250652
- MFCD13189503
- A855408
- AKOS016000914
- 38749-81-4
- CS-W005860
- DA-24056
- DTXSID10708863
- P11641
- DS-1829
- SCHEMBL7062239
- XH0525
-
- MDL: MFCD13189503
- インチ: 1S/C7H8BrN/c1-2-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3
- InChIKey: MEBNLBHILOYVPC-UHFFFAOYSA-N
- ほほえんだ: BrC1C([H])=C([H])C([H])=NC=1C([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 184.98404
- どういたいしつりょう: 184.98401g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 85
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- 密度みつど: 1.413±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 196.3±20.0 ºC (760 Torr),
- フラッシュポイント: 72.5±21.8 ºC,
- ようかいど: 微溶性(3.2 g/l)(25ºC)、
- PSA: 12.89
3-Bromo-2-ethylpyridine セキュリティ情報
- 危害声明: H302-H315-H319-H335
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
3-Bromo-2-ethylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM120804-1g |
3-Bromo-2-ethylpyridine |
38749-81-4 | 98% | 1g |
$*** | 2023-05-30 | |
Chemenu | CM120804-10g |
3-Bromo-2-ethylpyridine |
38749-81-4 | 98% | 10g |
$1473 | 2022-09-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY1405062-1G |
3-bromo-2-ethylpyridine |
38749-81-4 | 97% | 1g |
¥ 2,877.00 | 2023-04-13 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IY986-50mg |
3-Bromo-2-ethylpyridine |
38749-81-4 | 98% | 50mg |
378.0CNY | 2021-08-04 | |
eNovation Chemicals LLC | D913074-0.25g |
3-Bromo-2-ethylpyridine |
38749-81-4 | >95% | 0.25g |
$320 | 2024-07-20 | |
eNovation Chemicals LLC | Y1318019-1G |
3-bromo-2-ethylpyridine |
38749-81-4 | 97% | 1g |
$100 | 2024-07-21 | |
eNovation Chemicals LLC | Y0986311-1g |
3-Bromo-2-ethylpyridine |
38749-81-4 | 95% | 1g |
$380 | 2023-09-01 | |
TRC | B623695-50mg |
3-Bromo-2-ethylpyridine |
38749-81-4 | 50mg |
$ 135.00 | 2022-06-07 | ||
eNovation Chemicals LLC | D493241-1g |
3-Bromo-2-ethylpyridine |
38749-81-4 | 97% | 1g |
$160 | 2024-05-24 | |
eNovation Chemicals LLC | D493241-10g |
3-Bromo-2-ethylpyridine |
38749-81-4 | 97% | 10g |
$3100 | 2023-09-01 |
3-Bromo-2-ethylpyridine 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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9. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
3-Bromo-2-ethylpyridineに関する追加情報
Introduction to 3-Bromo-2-ethylpyridine (CAS No. 38749-81-4)
3-Bromo-2-ethylpyridine (CAS No. 38749-81-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and synthetic organic chemistry. This compound is characterized by its unique structural features, which include a bromine atom and an ethyl group attached to a pyridine ring. The combination of these functional groups endows 3-Bromo-2-ethylpyridine with a range of chemical properties that make it an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
The pyridine ring, a six-membered aromatic heterocycle, is a fundamental building block in many biologically active molecules. The presence of the bromine atom at the 3-position and the ethyl group at the 2-position provides multiple points of functionalization, making 3-Bromo-2-ethylpyridine a valuable starting material for a wide array of chemical transformations. These transformations are crucial in the development of new drugs and agrochemicals, as they allow for the introduction of diverse functional groups and the modulation of biological activity.
Recent advancements in synthetic methodologies have further enhanced the utility of 3-Bromo-2-ethylpyridine. For instance, cross-coupling reactions, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, have been extensively utilized to introduce various substituents onto the pyridine ring. These reactions are highly efficient and can be performed under mild conditions, making them ideal for large-scale synthesis in both academic and industrial settings.
In the realm of medicinal chemistry, 3-Bromo-2-ethylpyridine has shown promise as a key intermediate in the synthesis of compounds with potential therapeutic applications. For example, it has been used to synthesize inhibitors of various enzymes involved in disease pathways, such as kinases and proteases. These inhibitors are critical for developing treatments for conditions like cancer, neurodegenerative diseases, and infectious diseases.
A notable example is the use of 3-Bromo-2-ethylpyridine in the synthesis of selective serotonin reuptake inhibitors (SSRIs), which are widely prescribed for treating depression and anxiety disorders. The ability to introduce specific substituents onto the pyridine ring allows for fine-tuning of the pharmacological properties of these compounds, optimizing their efficacy and reducing side effects.
In addition to its applications in medicinal chemistry, 3-Bromo-2-ethylpyridine has also found use in the development of agrochemicals. Pyridine derivatives are known for their herbicidal and fungicidal properties, and 3-Bromo-2-ethylpyridine serves as a key intermediate in the synthesis of several commercially important agrochemicals. These compounds help protect crops from pests and diseases, contributing to increased agricultural productivity.
The physical properties of 3-Bromo-2-ethylpyridine, such as its melting point, boiling point, and solubility, have been well-characterized. It is typically supplied as a colorless liquid with a characteristic odor. Its solubility in common organic solvents makes it easy to handle and process in laboratory settings. However, due to its reactivity, it should be stored under appropriate conditions to maintain its stability and purity.
Safety considerations are an important aspect when working with 3-Bromo-2-ethylpyridine. While it is not classified as a hazardous material under most regulatory frameworks, proper handling procedures should be followed to ensure safety. This includes using personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and disposing of waste materials according to local regulations.
In conclusion, 3-Bromo-2-ethylpyridine (CAS No. 38749-81-4) is a valuable compound with a wide range of applications in both medicinal chemistry and agrochemicals. Its unique structural features and reactivity make it an essential intermediate in the synthesis of biologically active molecules. Ongoing research continues to explore new applications and synthetic methodologies involving this compound, further solidifying its importance in modern chemical research.
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